

# **Andrastin D chemical structure and properties**

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Compound of Interest		
Compound Name:	Andrastin D	
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# An In-depth Technical Guide to Andrastin D

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for **Andrastin D**, a meroterpenoid natural product.

## **Core Chemical Identity and Properties**

Andrastin D is a meroterpenoid characterized by a complex tetracyclic steroid skeleton.[1][2] It is a derivative of andrastin C, where the acetoxy group at the 3-beta position has been oxidized to a 3-oxo group.[1] First identified as a metabolite from the fungus Penicillium roqueforti, it belongs to a class of compounds derived biosynthetically from 3,5-dimethylorsellinic acid (DMOA) and farnesyl diphosphate (FPP).[1][3]

## **Chemical Structure**

The chemical structure of **Andrastin D** is presented below:



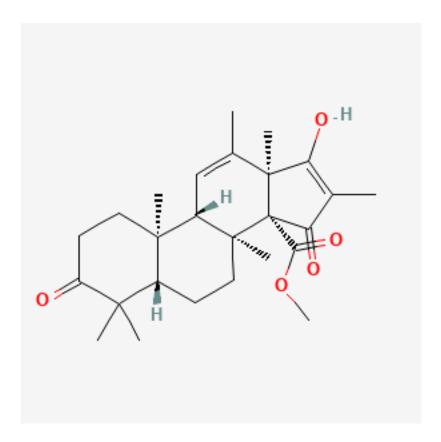


Image Source: PubChem CID 10477690

# **Physicochemical Properties**

The key quantitative properties of **Andrastin D** are summarized in the table below for easy reference.



Property	Value	Source
Molecular Formula	C26H36O5	PubChem[1]
Molecular Weight	428.6 g/mol	PubChem[1]
IUPAC Name	methyl (5S,8S,9S,10R,13R,14R)-17- hydroxy-4,4,8,10,12,13,16- heptamethyl-3,15-dioxo- 1,2,5,6,7,9- hexahydrocyclopenta[a]phena nthrene-14-carboxylate	PubChem[1]
CAS Number	184432-08-4	PubChem[1]
SMILES String	CC1=C[C@H]2[C@@]3(CCC( =O)C([C@H]3CC[C@@]2([C @]4([C@@]1(C(=C(C4=O)C) O)C)C(=O)OC)C)(C)C)C	PubChem[1]
Exact Mass	428.25627424 Da	PubChem[1]

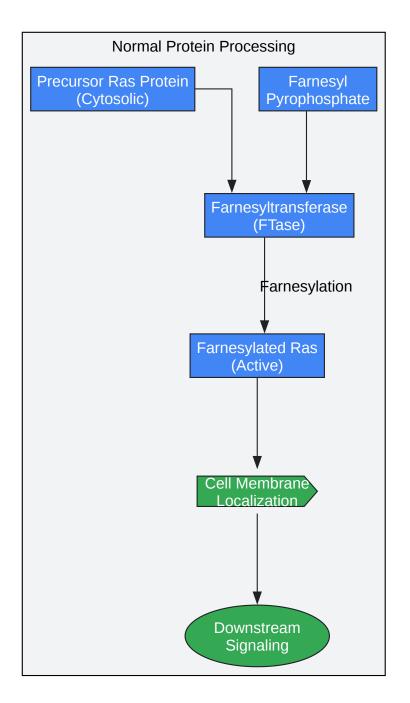
# **Biological Activity and Mechanism of Action**

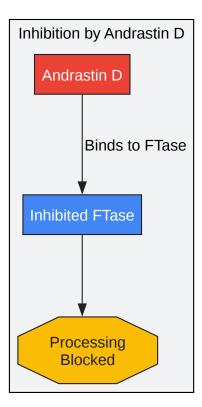
**Andrastin D** is primarily recognized for its role as an inhibitor of protein farnesyltransferase (EC 2.5.1.58).[1][3] This enzyme is crucial for the post-translational modification of a variety of cellular proteins, most notably those in the Ras superfamily of small GTPases.

## **Mechanism: Inhibition of Farnesyltransferase**

Farnesyltransferase (FTase) catalyzes the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue located in a C-terminal "CaaX box" motif of target proteins. This farnesylation is a critical step for membrane localization and subsequent activation of these proteins. By inhibiting FTase, **Andrastin D** prevents proteins like Ras from anchoring to the plasma membrane, thereby blocking their downstream signaling functions.[3] This mechanism is a key area of interest for anti-cancer drug development, as Ras mutations are implicated in a significant percentage of human cancers.







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Mechanism of Farnesyltransferase Inhibition by Andrastin D.



## Cytotoxicity

While specific cytotoxicity data for **Andrastin D** is less common in literature than for its analogue Andrastin A, related andrastin-type meroterpenoids have demonstrated moderate cytotoxic effects against various human cancer cell lines. For instance, Penimeroterpenoid A, a structurally similar compound, showed activity against A549 (lung), HCT116 (colon), and SW480 (colon) cell lines.[2][4]

Cell Line	Compound	IC50 (μM)
A549 (Human Lung Carcinoma)	Penimeroterpenoid A	82.61 ± 3.71
HCT116 (Human Colon Cancer)	Penimeroterpenoid A	78.63 ± 2.85
SW480 (Human Colon Cancer)	Penimeroterpenoid A	95.54 ± 1.46
Data for the related compound Penimeroterpenoid A from Ren et al., 2021.[2]		

# Experimental Protocols Isolation and Extraction from Penicillium sp.

The following is a representative protocol for the isolation of andrastin-type meroterpenoids from fungal cultures, adapted from methodologies described for similar compounds.[2]

- Fermentation: The fungus (Penicillium sp.) is cultured on a solid rice medium. Erlenmeyer
  flasks containing rice and distilled water are autoclaved, inoculated with a seed culture, and
  incubated at 25 °C for approximately 30 days.[2]
- Extraction: The fermented rice material is exhaustively extracted with ethyl acetate (EtOAc)
   (e.g., 3 x 4.0 L). The organic phases are combined and concentrated under reduced
   pressure to yield a crude extract.[2]
- Chromatographic Separation:



- Initial Fractionation: The crude extract is subjected to silica gel column chromatography (CC), eluting with a gradient of petroleum ether/acetone to generate several primary fractions.[2]
- Purification: Bioactive fractions are further purified using octadecylsilanized (ODS) column chromatography with a methanol-water gradient.[2]
- Final Polish: Final purification to yield pure Andrastin D is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[2]

#### Structure Elucidation

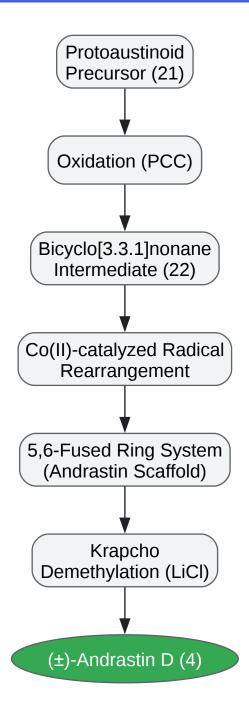
The planar structure and stereochemistry of **Andrastin D** and its analogues are determined through a combination of spectroscopic techniques:

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
   is used to determine the exact molecular formula.[2]
- NMR Spectroscopy: A comprehensive analysis of 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) spectra is performed to establish the connectivity of atoms and the carbon skeleton.
   [5]
- Circular Dichroism: The absolute configuration is often confirmed by comparing the experimental electronic circular dichroism (ECD) spectrum with spectra calculated using quantum chemical methods.[2]

## **Total Synthesis Workflow**

The first total synthesis of (±)-**Andrastin D** was achieved via a biomimetic, radical-based rearrangement.[6][7] The key steps highlight a strategy that traverses the biosynthetic landscape.





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Key steps in the first total synthesis of  $(\pm)$ -Andrastin D.

The pivotal transformation involves the rearrangement of a bicyclo[3.3.1]nonane nucleus, common to many DMOA-derived meroterpenes, into the 5,6-fused ring system characteristic of the andrastin family.[6][7] This was achieved under abiotic conditions using a cobalt(II) catalyst and phenylsilane, followed by Krapcho demethylation to furnish the final product.[6]



## **Biosynthesis**

Andrastin **D** is an intermediate in the larger biosynthetic pathway of more complex andrastins, such as Andrastin A.[3][8][9] The pathway begins with the cyclization of an epoxyfarnesylated precursor, catalyzed by the terpene cyclase Adrl, to yield the first tetracyclic intermediate in the family.[6][8] Subsequent enzymatic modifications, including oxidations and reductions by P450 monooxygenases and reductases, lead to the formation of **Andrastin D** and other analogues. [3][9][10]

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